molecular formula C8H6IN B102021 5-iodo-1H-indole CAS No. 16066-91-4

5-iodo-1H-indole

Cat. No. B102021
CAS RN: 16066-91-4
M. Wt: 243.04 g/mol
InChI Key: TVQLYTUWUQMGMP-UHFFFAOYSA-N
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Patent
US07452911B2

Procedure details

Under an N2 atmosphere 30 g (121 mmol) 5-iodoindole are added to a suspension of 27.1 g (484 mmol) KOH in 150 mL DMSO. The reaction mixture is kept for 1 h at RT, cooled to 0° C. with ice water, 9.7 mL (145 mmol) of 2-chloroethanol in 30 mL DMSO are slowly added dropwise and stirred for 4.5 h at RT. The reaction mixture is combined with 1 L EtOAc, washed four times with in each case 800 mL water and once with 400 mL saturated NaCl solution and the organic phase is dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, cyc/EtOAc 3:1).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
27.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH-].[K+].Cl[CH2:14][CH2:15][OH:16].CCOC(C)=O>CS(C)=O>[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:14][CH2:15][OH:16])[CH:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
IC=1C=C2C=CNC2=CC1
Name
Quantity
27.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.7 mL
Type
reactant
Smiles
ClCCO
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added dropwise
WASH
Type
WASH
Details
washed four times with in each case 800 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 400 mL saturated NaCl solution and the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
is purified by chromatography (silica gel, cyc/EtOAc 3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
IC=1C=C2C=CN(C2=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.